4-Nitrophenyl prop-1-en-1-ylcarbamate
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Overview
Description
4-Nitrophenyl prop-1-en-1-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a nitrophenyl group attached to a prop-1-en-1-ylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl prop-1-en-1-ylcarbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenylchloroformate with a suitable nucleophile, such as an amine or alcohol, under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl prop-1-en-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used under mild conditions in organic solvents
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used
Scientific Research Applications
4-Nitrophenyl prop-1-en-1-ylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-nitrophenyl prop-1-en-1-ylcarbamate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity. The nitrophenyl group plays a crucial role in these interactions, enhancing the compound’s binding affinity to the target enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylchloroformate: A related compound used in similar nucleophilic substitution reactions.
4-Nitrophenyl acetate: Another nitrophenyl derivative with different reactivity and applications.
4-Nitrophenyl ether: Shares the nitrophenyl group but differs in its chemical properties and uses.
Uniqueness
4-Nitrophenyl prop-1-en-1-ylcarbamate is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both the nitrophenyl and carbamate groups allows for versatile chemical modifications and a broad range of applications in various fields .
Properties
CAS No. |
88310-37-6 |
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Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
(4-nitrophenyl) N-prop-1-enylcarbamate |
InChI |
InChI=1S/C10H10N2O4/c1-2-7-11-10(13)16-9-5-3-8(4-6-9)12(14)15/h2-7H,1H3,(H,11,13) |
InChI Key |
LNODAWRGNQMYTI-UHFFFAOYSA-N |
Canonical SMILES |
CC=CNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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